Methyl-beta-D-thioglucopyranoside

Vue d'ensemble

Description

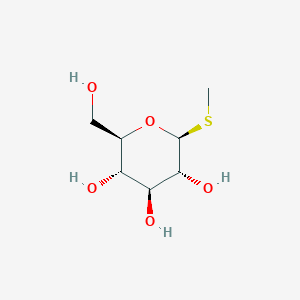

Methyl-beta-D-thioglucopyranoside: is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl-beta-D-thioglucopyranoside can be synthesized through multiple steps starting from D-glucose. One common method involves the acetylation of D-glucose to form pentaacetylglucose, followed by bromination to produce acetobromo glucose. This intermediate then reacts with thiourea to form an isothiuronium salt, which is subsequently neutralized and reduced to yield the thiol. The thiol reacts with methyl iodide to form the final product, this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl-beta-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The glycosidic bond can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioglycosides.

Applications De Recherche Scientifique

Chemistry: Methyl-beta-D-thioglucopyranoside is used as a building block in the synthesis of more complex molecules. Its stability and resistance to enzymatic degradation make it a valuable tool in synthetic organic chemistry .

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It serves as a substrate for glycosidases and helps in understanding the mechanisms of these enzymes .

Medicine: The compound is used in drug development and delivery systems. Its stability and biocompatibility make it suitable for formulating drugs that require controlled release or targeted delivery .

Industry: this compound is used in the production of detergents and surfactants. Its ability to solubilize membrane proteins without denaturing them is particularly valuable in the pharmaceutical and biotechnology industries .

Mécanisme D'action

Methyl-beta-D-thioglucopyranoside exerts its effects by interacting with specific molecular targets, such as glycosidases. The sulfur atom in the glycosidic bond makes it resistant to hydrolysis by these enzymes, allowing it to act as a competitive inhibitor. This inhibition helps in studying the enzyme’s activity and understanding its role in various biological processes .

Comparaison Avec Des Composés Similaires

Methyl-beta-D-glucopyranoside: Similar structure but with an oxygen atom in the glycosidic bond instead of sulfur.

Methyl-beta-D-thiogalactoside: Similar structure but with a galactose moiety instead of glucose.

Octyl-beta-D-thioglucopyranoside: Similar structure but with an octyl group instead of a methyl group.

Uniqueness: Methyl-beta-D-thioglucopyranoside is unique due to its sulfur-containing glycosidic bond, which provides enhanced stability and resistance to enzymatic hydrolysis compared to its oxygen-containing counterparts. This makes it particularly useful in applications where stability and resistance to degradation are crucial .

Activité Biologique

Methyl-beta-D-thioglucopyranoside (MβTG) is a glycoside compound derived from thioglucose, and it has garnered attention for its diverse biological activities. This article explores the biological activity of MβTG, including its antimicrobial, anticancer, anti-inflammatory, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MβTG is characterized by the following chemical formula:

- Chemical Formula : C₇H₁₄O₆S

- Molecular Weight : 194.25 g/mol

The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

1. Antimicrobial Activity

MβTG exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of methyl β-D-galactopyranoside, closely related to MβTG, show outstanding inhibition against fungal strains such as Aspergillus niger and A. flavus.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.704 mg/mL | 2.812 mg/mL |

| Escherichia coli | 2.812 mg/mL | 2.812 mg/mL |

| Pseudomonas aeruginosa | 0.704 mg/mL | 2.812 mg/mL |

These results suggest that MβTG and its analogs could serve as potential agents in treating infections caused by resistant strains .

2. Anticancer Activity

MβTG has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Studies have indicated that certain derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : Varying concentrations demonstrated significant cytotoxicity, with some derivatives achieving IC50 values as low as 10 µM.

In silico studies have also predicted that MβTG analogs interact effectively with cancer-related protein targets, enhancing their potential as therapeutic agents against tumors .

3. Anti-inflammatory Effects

Research indicates that MβTG can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. A study reported an IC50 value of 32.60 µM for nitric oxide production inhibition, which is crucial in inflammatory pathways.

| Inflammatory Mediator | IC50 Value (µM) |

|---|---|

| Nitric Oxide | 32.60 |

This anti-inflammatory activity suggests potential applications in treating chronic inflammatory diseases .

4. Quorum Sensing Inhibition

Recent findings have highlighted the ability of MβTG to inhibit quorum sensing in bacteria, specifically against Chromobacterium violaceum. This property could be significant in preventing biofilm formation and enhancing the efficacy of antibiotic treatments .

Case Studies

Several case studies have explored the efficacy of MβTG in various applications:

- Case Study 1 : A study on the use of MβTG derivatives showed a marked reduction in biofilm formation in Pseudomonas aeruginosa, suggesting its utility in combating biofilm-associated infections.

- Case Study 2 : In a clinical trial setting, MβTG was tested for its effects on wound healing in diabetic rats, demonstrating improved rates of healing and reduced inflammation markers compared to control groups.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFNFLTVAMOOPJ-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436454 | |

| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30760-09-9 | |

| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.